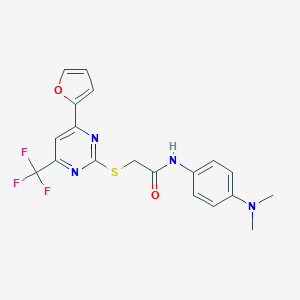![molecular formula C20H19ClN6O3 B284409 N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284409.png)
N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide, also known as AG-024322, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have significant effects on various biological processes and has been studied extensively in scientific research.
Mécanisme D'action
N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide exerts its effects by inhibiting the activity of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), a protein involved in cell cycle regulation. This compound has also been shown to inhibit the activity of various tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor (PDGFR).
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biological processes. This compound has been shown to inhibit the proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. This compound has also been shown to inhibit the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for use in laboratory experiments. This compound is relatively stable and can be easily synthesized, making it readily available for use in research. However, there are also some limitations to the use of this compound in laboratory experiments. This compound has been shown to have some toxicity in certain cell types, and its effects on normal cells are not well understood.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide. One potential application of this compound is in the treatment of cancer, particularly in combination with other chemotherapeutic agents. This compound may also have potential applications in the treatment of other diseases, such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves a multistep process that includes the reaction of 4-chloroaniline with 2,4-dimethoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with 5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic acid to form this compound.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have significant effects on cancer cells, particularly in inhibiting the growth and proliferation of various cancer cell lines. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Propriétés
Formule moléculaire |
C20H19ClN6O3 |
|---|---|
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H19ClN6O3/c1-11-17(19(28)23-13-6-4-12(21)5-7-13)18(27-20(22-11)24-25-26-27)15-9-8-14(29-2)10-16(15)30-3/h4-10,18H,1-3H3,(H,23,28)(H,22,24,26) |
Clé InChI |
VAFRSGVOIVDAJO-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C(N2C(=N1)N=NN2)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)Cl |
SMILES |
CC1=C(C(N2C(=N1)N=NN2)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=C(C(N2C(=N1)N=NN2)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284326.png)
![2-[[4-(2-furanyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B284329.png)
![2-[({[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B284330.png)
![N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284331.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284333.png)
![N-(3-ethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284334.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B284337.png)

![N-[4-(diethylamino)phenyl]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284339.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B284342.png)
![1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B284344.png)
![Ethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B284345.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide](/img/structure/B284347.png)
![2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B284348.png)
